molecular formula C14H12N2OS B14908352 N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B14908352
M. Wt: 256.32 g/mol
InChI Key: HYMJPZGKAZLDCI-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a 3-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide typically involves the reaction of 3-cyanophenylamine with 4,5-dimethylthiophene-2-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a cyanophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C14H12N2OS/c1-9-6-13(18-10(9)2)14(17)16-12-5-3-4-11(7-12)8-15/h3-7H,1-2H3,(H,16,17)

InChI Key

HYMJPZGKAZLDCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC=CC(=C2)C#N)C

Origin of Product

United States

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